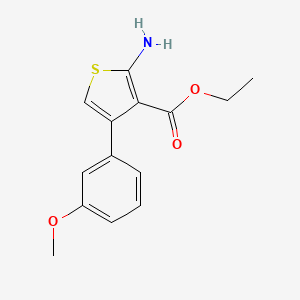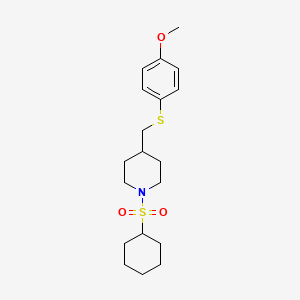
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Applications De Recherche Scientifique
Analytical and Characterization Studies
- Identification in Biological Matrices: The compound has been identified in psychoactive arylcyclohexylamines used as "research chemicals." Methods like gas chromatography, mass spectrometry, and HPLC-UV have been used for qualitative and quantitative analysis in biological fluids (De Paoli et al., 2013).
Methodology Development in Medicinal Chemistry
- Cyclin-Dependent Kinase Inhibitors: Beta-Piperidinoethylsulfides, which are structurally related, have been used to create inhibitors of the cyclin-dependent kinase CDK2, showing potential applications in cancer research (Griffin et al., 2006).
- Drug Metabolism Studies: Studies have been conducted on similar compounds to understand their metabolic pathways in the context of developing new antidepressants (Hvenegaard et al., 2012).
Development of Diagnostic Tools and Therapeutics
- Serotonin Receptor Antagonists: Related compounds have been studied for their potential as serotonin receptor antagonists, with implications for treatment of neurological disorders (Fletcher et al., 2002).
Investigational Studies in Pharmaceutical Chemistry
- Synthesis of Novel Derivatives: Research into creating new analogues with added polar functionality and reduced lipophilicity for potential therapeutic or diagnostic applications in oncology has been conducted (Abate et al., 2011).
Applications in Analytical Chemistry
- Stereodynamics and the Perlin Effect: Studies on the stereodynamic behavior of related compounds like 1-(trifluoromethylsulfonyl)piperidine have been conducted to understand their conformations and interactions (Shainyan et al., 2008).
Exploration in Cancer Research
- Gelatinase Inhibitors: Metabolism studies of similar compounds have shown promise as selective inhibitors of gelatinases, which are significant in cancer and stroke research (Celenza et al., 2008).
Studies on Receptor Agonists
- Selective Serotonin Receptor Agonists: Derivatives of the compound have been synthesized and evaluated for effects on gastrointestinal motility, showing potential as novel prokinetic agents (Sonda et al., 2004).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine” would require appropriate safety precautions. It’s important to use personal protective equipment, work in a well-ventilated area, and avoid ingestion, inhalation, or contact with skin and eyes .
Propriétés
IUPAC Name |
1-cyclohexylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h7-10,16,19H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRAQQOOCYDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2452633.png)
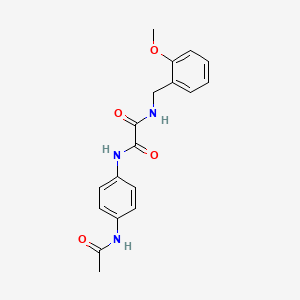
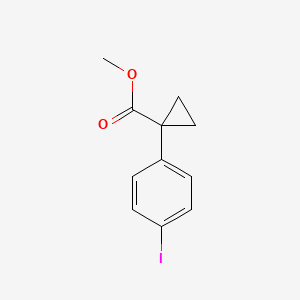
![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)
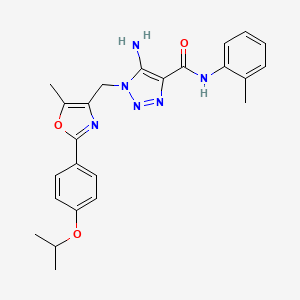
![N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2452640.png)
![N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2452642.png)
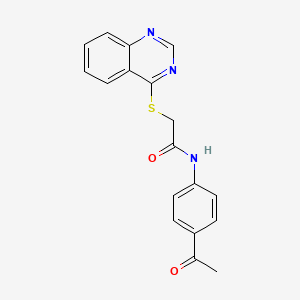
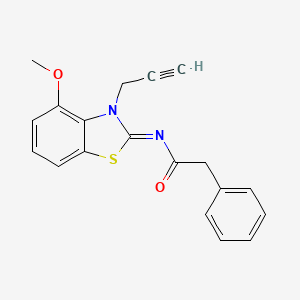

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2452647.png)
![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2452648.png)
